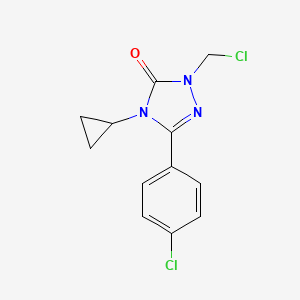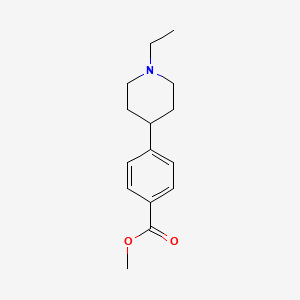
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine
Descripción general
Descripción
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine is a heterocyclic compound that contains a thiopyran ring fused with a fluorinated aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-nitroaniline and 3,6-dihydro-2H-thiopyran.
Nitration and Reduction: The 2-fluoro-4-nitroaniline undergoes nitration to introduce the nitro group, followed by reduction to convert the nitro group to an amino group.
Cyclization: The amino group is then reacted with 3,6-dihydro-2H-thiopyran under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize catalysts and optimized reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted thiopyran derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interaction of fluorinated compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-4-morpholinoaniline: This compound is structurally similar but contains a morpholine ring instead of a thiopyran ring.
4-(2-Fluoro-4-nitrophenyl)morpholine: Another similar compound with a nitro group instead of an amino group.
Uniqueness
3-Fluoro-4-(3,6-dihydro-2h-thiopyran-4-yl)benzenamine is unique due to the presence of both a fluorinated aniline moiety and a thiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H12FNS |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
4-(3,6-dihydro-2H-thiopyran-4-yl)-3-fluoroaniline |
InChI |
InChI=1S/C11H12FNS/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-3,7H,4-6,13H2 |
Clave InChI |
YBSYGPZCUQQBDC-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC=C1C2=C(C=C(C=C2)N)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(2-Naphthoxy)ethoxy]benzaldehyde](/img/structure/B8427650.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, methyl ester](/img/structure/B8427662.png)




![3-Chlorofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B8427688.png)





